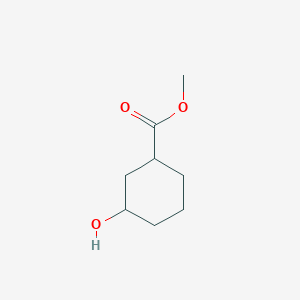

Methyl 3-hydroxycyclohexanecarboxylate

説明

Methyl 3-hydroxycyclohexanecarboxylate (CAS: 37722-82-0) is a cyclohexane derivative featuring a hydroxyl group at the 3-position and a methyl ester moiety. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. This compound is characterized by its bicyclic structure, which imparts unique steric and electronic properties. The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity, while the ester group contributes to applications in organic synthesis, pharmaceuticals, and polymer chemistry .

特性

IUPAC Name |

methyl 3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQRLBFDJMSRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480537 | |

| Record name | Methyl 3-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37722-82-0 | |

| Record name | Methyl 3-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxycyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Chemical Synthesis Methods

Reduction and Esterification Route

- Starting material: Cyclohexanone or cyclohexanecarboxylic acid derivatives are common precursors.

- Reduction: Cyclohexanone can be reduced to cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Esterification: The cyclohexanol or cyclohexanecarboxylic acid is then esterified with methanol under acidic conditions (e.g., sulfuric acid catalyst) to yield methyl cyclohexanecarboxylate.

- Hydroxylation: Introduction of the hydroxyl group at the 3-position is achieved via selective hydroxylation, often using oxidizing agents or catalytic systems that favor regio- and stereoselectivity.

This method is classical and widely used but may require careful control of reaction conditions to achieve the desired stereochemistry and purity of the product.

Reduction of Methyl 3-oxocyclohexanecarboxylate

- A key intermediate, methyl 3-oxocyclohexanecarboxylate , can be prepared by oxidation or other functional group transformations.

- This intermediate is then selectively reduced to methyl 3-hydroxycyclohexanecarboxylate using sodium in liquid ammonia or other reducing agents.

- This approach allows for control over the cis/trans stereochemistry of the hydroxy and ester groups on the cyclohexane ring.

Enzymatic and Biocatalytic Methods

Hydrolase-Catalyzed Resolution

- Enzymatic processes employ hydrolases to selectively hydrolyze or esterify racemic mixtures of 3-hydroxycyclohexanecarboxylic acid derivatives.

- This method enables the preparation of enantiomerically enriched or pure cis-configured this compound.

- The enzymatic approach is advantageous for its mild conditions, high stereoselectivity, and environmentally friendly nature.

- Patented processes describe the use of hydrolases for the separation and preparation of enantiomeric forms via ester formation or lactone intermediates.

Microbial and Biosynthetic Approaches

- Certain microorganisms, such as Streptomyces species, have been used to incorporate hydroxyl groups regioselectively into cyclohexane derivatives.

- Biosynthetic feeding experiments with fluorinated analogs of hydroxycyclohexanecarboxylates have demonstrated the feasibility of producing hydroxylated cyclohexane esters with specific stereochemical configurations.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Reduction & Esterification | Cyclohexanone, Methanol | NaBH4 or LiAlH4, H2SO4 catalyst | Straightforward, scalable | Requires stereochemical control |

| Reduction of 3-oxocyclohexanecarboxylate | Methyl 3-oxocyclohexanecarboxylate | Sodium in liquid ammonia or other reductants | Good stereochemical control | Intermediate preparation needed |

| Enzymatic Resolution | Racemic 3-hydroxycyclohexanecarboxylic acid derivatives | Hydrolases, mild aqueous conditions | High stereoselectivity, eco-friendly | Enzyme availability, cost |

| Microbial Biosynthesis | Fluorinated or hydroxylated precursors | Microbial fermentation | Selective hydroxylation | Scale-up complexity |

Detailed Research Findings

- Patent US20070197788A1 describes a method for preparing enantiomerically pure cis-3-hydroxycyclohexanecarboxylate derivatives using hydrolases, highlighting enzymatic esterification and hydrolysis as key steps to achieve stereoselectivity.

- The enzymatic process can separate optical isomers from racemic mixtures by selective ester or lactone formation, thus providing a route to optically active this compound.

- Research from the University of East Anglia demonstrates synthetic routes towards fluorinated and hydroxylated cyclohexanecarboxylate esters, including this compound analogs, emphasizing the importance of stereochemical positioning for biological incorporation.

- The classical chemical synthesis involving reduction of cyclohexanone and subsequent esterification remains a fundamental approach, but the hydroxylation step requires careful optimization to achieve the desired regio- and stereochemistry.

化学反応の分析

Types of Reactions: Methyl 3-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions

Major Products:

Oxidation: 3-oxocyclohexanecarboxylate or 3-carboxycyclohexanecarboxylate.

Reduction: 3-hydroxycyclohexanemethanol.

Substitution: Various substituted cyclohexanecarboxylates depending on the substituent introduced

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C8H14O3

- Molecular Weight : 158.19 g/mol

- IUPAC Name : Methyl 3-hydroxycyclohexane-1-carboxylate

- CAS Number : 37722-82-0

The compound features a cyclohexane ring with a hydroxyl group and a carboxylate ester functional group, which contributes to its reactivity and versatility in synthesis.

Medicinal Chemistry Applications

Methyl 3-hydroxycyclohexanecarboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for potential therapeutic effects, particularly as anti-inflammatory and analgesic agents.

Case Study: Synthesis of Chiral Compounds

A notable application is its use in the preparation of chiral, non-racemic compounds. The compound can be transformed into various enantiomers using hydrolases, which are enzymes that catalyze the hydrolysis of esters. This method allows for the production of specific stereoisomers that are often required in pharmaceuticals.

- Process Overview :

- Enzymatic hydrolysis of methyl esters to yield corresponding acids.

- Selective formation of chiral centers through controlled reactions.

This approach has been documented in patents that outline methods for preparing enantiomeric forms of cyclohexanols and their derivatives.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound is utilized as a building block for constructing complex molecules. Its ability to undergo various chemical transformations makes it valuable in multi-step synthesis processes.

Table: Key Transformations

| Transformation Type | Reaction Conditions | Product Type |

|---|---|---|

| Esterification | Acid catalyst | Methyl esters |

| Reduction | LiAlH4 | Alcohols |

| Oxidation | KMnO4 | Ketones |

These transformations allow chemists to modify the structure of this compound to create compounds with desired properties.

Biochemical Applications

Research has indicated that derivatives of this compound can influence metabolic pathways in microorganisms. Studies focusing on biosynthesis have shown that cyclohexanecarboxylic acid moieties can be synthesized through microbial fermentation processes, potentially leading to biotechnological applications in producing fatty acids.

Case Study: Microbial Biosynthesis

In a study involving Alicyclobacillus species, researchers investigated the metabolic pathways leading to the production of cyclohexanecarboxylic acid derivatives. The findings revealed insights into how these compounds could be harnessed for industrial applications, such as biodegradable plastics or biofuels.

作用機序

The mechanism of action of methyl 3-hydroxycyclohexanecarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its effects are determined by the functional groups present and their interactions with molecular targets such as enzymes or receptors .

類似化合物との比較

Comparative Data Table

Key Research Findings

Stereochemical Impact : The (1R,3S)-isomer of this compound exhibits superior enantioselectivity in catalytic hydrogenation compared to racemic mixtures .

Solubility Trends : Ethyl 3-hydroxycyclohexanecarboxylate demonstrates 20% lower water solubility than its methyl counterpart, attributed to its larger ester group .

Thermal Stability : Adamantane-derived variants show decomposition temperatures exceeding 300°C, making them suitable for high-temperature polymer applications .

生物活性

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a hydroxyl group at the 3-position and a carboxylate ester. Its molecular structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 174.25 g/mol

The presence of the hydroxyl group significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic processes.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory conditions.

Enzyme Interaction

This compound has been shown to interact with specific enzymes, particularly those involved in metabolic pathways. For example, it may act as an inhibitor of certain dehydrogenases, which play critical roles in cellular metabolism. This interaction could lead to altered metabolic profiles in treated cells.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's antimicrobial efficacy. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

- Case Study 2 : An investigation into its anti-inflammatory properties showed that this compound reduced TNF-alpha levels by approximately 40% in lipopolysaccharide-stimulated macrophages .

- Case Study 3 : A pharmacokinetic study assessed the compound's absorption and distribution, revealing that it is a good candidate for skin permeation with a Log Kp value of -6.79 cm/s, suggesting favorable transdermal delivery potential .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 4-hydroxycyclohexanecarboxylate | Hydroxyl group at position 4 | Different positioning leads to distinct biological activity |

| Methyl cyclopentane carboxylate | Five-membered ring | Smaller ring size affects reactivity and properties |

| Methyl 4-methylcyclohexanecarboxylate | Methyl substitution on cyclohexane | Alters steric hindrance and reactivity |

The distinct positioning of the hydroxyl group in this compound contributes to its unique biological profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-hydroxycyclohexanecarboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via acid-catalyzed cyclization or esterification. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been used to cyclize hydroxy acids into cyclohexane derivatives under controlled conditions . Esterification of 3-hydroxycyclohexanecarboxylic acid with methanol, using sulfuric acid as a catalyst, is another route. Optimization involves adjusting reaction temperature, catalyst loading, and solvent polarity. Studies on analogous compounds highlight the impact of heating rates and catalyst choice on yield and purity .

Q. What purification techniques are recommended to achieve high-purity this compound for research?

Recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane eluents) are standard methods. While specific protocols for this compound are sparse, analogous cyclohexanecarboxylates emphasize the importance of monitoring purity via HPLC or GC-MS .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion . Store in sealed containers away from incompatible reagents like strong oxidizers .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate this compound’s reactivity and interactions?

Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways, while molecular docking predicts binding affinities with biological targets. For example, DFT has been applied to analyze analogous cyclohexane derivatives to study steric and electronic effects on reactivity . Molecular dynamics simulations further validate conformational stability in solution .

Q. What strategies resolve stereochemical uncertainties in this compound synthesis?

Chiral catalysts (e.g., Sharpless catalysts) or enzymatic resolution can enforce stereoselectivity. X-ray crystallography and NOESY NMR are critical for confirming stereochemistry in solid and solution states, as demonstrated in studies of related trans- and cis-cyclohexanecarboxylates .

Q. How should researchers address contradictions in reported synthetic yields of this compound?

Systematic replication of reaction conditions (e.g., controlled heating rates, catalyst purity) is essential. For acid-catalyzed reactions, variables like moisture content and substrate ratios significantly impact yields. Cross-validate results using multiple analytical techniques (e.g., GC-MS, NMR) to rule out impurities .

Methodological Notes

- Stereochemical Analysis : Use chiral columns in HPLC or polarimetry for enantiomeric excess determination.

- Data Reproducibility : Document batch-specific conditions (e.g., solvent suppliers, catalyst lots) to minimize variability.

- Safety Compliance : Follow GHS guidelines for labeling and disposal, as outlined in safety data sheets for structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。